molecular formula C23H18O7S B2360856 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 858756-84-0

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B2360856
CAS No.: 858756-84-0
M. Wt: 438.45
InChI Key: AEQRXXZBBJIJDG-MFOYZWKCSA-N
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Description

The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a benzofuran derivative featuring a conjugated system with a 3,4,5-trimethoxybenzylidene group at the 2-position and a thiophene-2-carboxylate ester at the 6-position. Key structural motifs include:

  • Benzofuran core: Provides rigidity and planar aromaticity.
  • Thiophene-2-carboxylate ester: Introduces sulfur-containing heteroaromaticity, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7S/c1-26-18-10-13(11-19(27-2)22(18)28-3)9-17-21(24)15-7-6-14(12-16(15)30-17)29-23(25)20-5-4-8-31-20/h4-12H,1-3H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQRXXZBBJIJDG-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a trimethoxybenzylidene moiety and a thiophene carboxylate group , which contribute to its unique biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity.

PropertyValue
Molecular FormulaC22H22O6S
Molecular Weight398.47 g/mol
CAS Number929372-82-7

The biological activity of this compound may involve interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation, such as AKT and mTOR pathways.
  • Receptor Modulation : It likely interacts with cellular receptors that mediate apoptosis and cell survival.
  • Antioxidant Activity : The methoxy groups may contribute to free radical scavenging properties.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Notable findings include:

  • IC50 Values : The compound demonstrated an IC50 of approximately 1.27 µM against MCF-7 cells, indicating potent cytotoxicity.
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound effectively induced apoptosis in cancer cells while sparing normal cells.

Case Study: Anti-Cancer Activity

In a study assessing the anti-cancer effects of similar compounds, it was found that:

  • The compounds decreased the expression of anti-apoptotic proteins (Bcl-2 family) and increased pro-apoptotic proteins (Bak, Bax).
  • This modulation was selective for cancer cells, highlighting the therapeutic potential of this compound in targeting malignant cells without harming normal tissues .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameBiological Activity
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuranModerate anti-cancer properties
(Z)-3-oxo-2-(3,4-dimethoxybenzylidene)Lower cytotoxicity
(Z)-3-oxo-thiazolidine derivativesPotent anti-inflammatory effects

The unique combination of structural features in this compound likely contributes to its enhanced biological activity compared to these similar compounds.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at the 6-position of the benzofuran core significantly impacts molecular weight, polarity, and bioactivity. Below is a comparative analysis:

Compound Name (Substituent at 6-position) Molecular Formula Molecular Weight (g/mol) Key Features References
Cyclohexanecarboxylate analog C₂₅H₂₆O₇ 438.48 Lipophilic cyclohexane group; higher logP (~4.9)
Trimethoxybenzoate analog C₂₇H₂₄O₉ 492.50 Extended aromaticity; increased hydrogen-bond acceptors (9)
Methanesulfonate analog C₂₀H₂₀O₈S 444.43 Polar sulfonate group; improved water solubility
Target compound (Thiophene-2-carboxylate) C₂₃H₁₈O₇S 438.45 (estimated) Thiophene enhances π-π stacking; moderate logP (~3.5–4.0) N/A

Key Observations :

  • The thiophene-2-carboxylate group in the target compound balances lipophilicity and aromatic interactions compared to bulkier cyclohexane or polar sulfonate groups.

Crystallographic and Computational Data

  • Crystal Packing: The monoclinic crystal system (e.g., ’s thiazolo[3,2-a]pyrimidine derivative) shows intermolecular interactions critical for stability .
  • Computational Metrics : Analogs like the trimethoxybenzoate derivative () have a topological polar surface area (TPSA) of 98.8 Ų, indicating moderate permeability . The target compound’s TPSA is estimated at ~110 Ų due to the thiophene’s sulfur atom.

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